CPI-1205 is a potent, selective, and reversible small molecule inhibitor of the enzymatic activity of EZH2 [, ]. It acts as a competitor to S-adenosyl methionine (SAM), the cofactor necessary for EZH2 activity [, ]. CPI-1205 displays efficacy against both wild-type and mutant forms of EZH2 [, ]. In various cancer models, both in vitro and in vivo, CPI-1205 has demonstrated anti-proliferative effects [, ]. Notably, it has shown potential in treating lymphomas and prostate cancer [, , , ].
Synthesis Analysis
A detailed description of the synthesis of CPI-1205 can be found in the publication by Vaswani et al. []. This paper describes the optimization of an indole-based EZH2 inhibitor series that resulted in the discovery of CPI-1205.
Molecular Structure Analysis
The co-crystal structure of CPI-1205 bound to the human PRC2 complex is presented in the publication by Vaswani et al. []. This detailed structural analysis provides insights into the binding mode and selectivity of CPI-1205 for EZH2.
Chemical Reactions Analysis
While specific chemical reactions involving CPI-1205 haven't been extensively detailed in the provided abstracts, its mechanism of action as a SAM-competitive inhibitor implies its involvement in reactions targeting the EZH2 active site [, ]. Further research is needed to elucidate the precise chemical reactions CPI-1205 participates in.
Mechanism of Action
CPI-1205 specifically inhibits EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [, ]. This complex is responsible for the trimethylation of lysine 27 on histone H3 (H3K27me3) [, , ]. This methylation event is associated with gene silencing, and its dysregulation is implicated in various cancers [, , , , ]. By inhibiting EZH2, CPI-1205 prevents H3K27 trimethylation, thereby interfering with gene repression and potentially reactivating silenced tumor suppressor genes [, ].
Applications
Cancer Research: CPI-1205 is being investigated as a potential therapeutic agent for various cancers, including:
B-cell lymphomas: Early phase clinical trials have shown promising results for CPI-1205 in treating B-cell lymphomas, demonstrating an acceptable safety profile and potential anti-tumor activity [, , ].
Diffuse large B-cell lymphoma and follicular lymphoma: Clinical trials with tazemetostat (EPZ-6438), another EZH2 inhibitor, have shown promising results in these lymphoma subtypes, suggesting that CPI-1205 might also hold therapeutic potential in these diseases [].
Multiple myeloma: Research indicates that CPI-1205, alongside other EZH2 inhibitors, induces apoptosis in multiple myeloma cells and inhibits tumor growth in xenograft models [].
Metastatic castration-resistant prostate cancer (mCRPC): CPI-1205 is being investigated in combination with enzalutamide or abiraterone/prednisone for treating mCRPC. Preliminary results suggest good tolerability and promising clinical activity [, , ].
Acute lymphoblastic leukemia (ALL): In vitro studies suggest that CPI-1205 can enhance the effectiveness of glucocorticoids in treating ALL, potentially overcoming glucocorticoid resistance [].
Immunotherapy:
Enhancing anti-CTLA-4 therapy: Studies indicate that CPI-1205 can modulate T cell function and enhance the efficacy of anti-CTLA-4 therapy, highlighting its potential in immunotherapy [].
Related Compounds
EPZ-6438 (Tazemetostat)
Compound Description: EPZ-6438, also known as tazemetostat, is an orally bioavailable, small-molecule inhibitor of EZH2 histone methyltransferase. [, ] Like CPI-1205, it inhibits the catalytic activity of both wild-type and mutant EZH2, leading to decreased proliferation of cancer cells. [, ] EPZ-6438 has demonstrated clinical activity in B-cell lymphomas, including diffuse large B-cell lymphoma and follicular lymphoma, in both EZH2 wild-type and mutant tumors. []
GSK126
Compound Description: GSK126 is a potent, selective, and SAM-competitive inhibitor of EZH2 methyltransferase. [, ] It specifically targets the catalytic site of EZH2, inhibiting its activity and affecting the trimethylation of histone H3 lysine 27 (H3K27me3). [, ] This inhibition leads to the reactivation of tumor suppressor genes (TSGs) and exhibits anti-proliferative effects on cancer cells. []
GSK-343
Compound Description: GSK-343 is another potent and selective small-molecule inhibitor targeting the catalytic site of EZH2 histone methyltransferase. [] Similar to GSK126 and CPI-1205, GSK-343 disrupts EZH2's methylation activity, leading to changes in gene expression and inhibiting the growth of malignant cells. []
Relevance: Like CPI-1205, GSK-343 directly targets the catalytic site of EZH2 and exhibits anti-neoplastic activity. [] The structural differences between these inhibitors may lead to variations in their potency, selectivity, and pharmacokinetic properties.
3-Deazaneplanocin-A (DZNep)
Compound Description: 3-Deazaneplanocin-A (DZNep) is an inhibitor of S-adenosylhomocysteine hydrolase, an enzyme involved in the methionine cycle. [] By blocking this enzyme, DZNep indirectly inhibits various histone methyltransferases, including EZH2. [] This leads to global inhibition of HMTs, impacting various cellular processes, including gene expression and cell growth. []
Relevance: While CPI-1205 specifically targets the catalytic site of EZH2, DZNep acts as a broader inhibitor of histone methyltransferases, including EZH2. [] DZNep's mechanism involves disrupting methionine metabolism and indirectly affecting EZH2 activity, whereas CPI-1205 directly inhibits EZH2's catalytic activity. []
CPI-360
Compound Description: CPI-360 is a small molecule inhibitor that specifically targets EZH2. [] It has been investigated for its potential in treating multiple myeloma, where it has shown promising anti-tumor activity in preclinical models. []
Relevance: Both CPI-360 and CPI-1205 are developed as EZH2 inhibitors, suggesting structural similarities and shared mechanisms of action. [] While both target the same protein, they may exhibit different pharmacological properties and potencies.
CPI-169
Compound Description: CPI-169 is another small molecule inhibitor that specifically targets EZH2. [] Similar to CPI-360 and CPI-1205, CPI-169 has been investigated for its potential as a therapeutic agent in various cancers, including multiple myeloma. []
Relevance: CPI-169, alongside CPI-360 and CPI-1205, belongs to the class of EZH2 inhibitors. [] While they share the same target, their chemical structures and specific pharmacological profiles might differ.
UNC1999
Compound Description: UNC1999 is a potent, selective, and orally bioavailable small molecule inhibitor of both EZH2 and EZH1, another histone methyltransferase. [] It belongs to the 2-pyridone class of EZH2 inhibitors. []
Relevance: UNC1999 and CPI-1205 both target EZH2, but UNC1999 also inhibits EZH1. [] This difference in target selectivity can lead to variations in their biological effects and potential applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
DCAT Maleate is an inhibitor of N-methyl transferases (NMT). DCAT Maleate prevents the formation of Parkinson's syndrome neurotoxins via methylation of non-methylated pre-neurotoxins.
DC_AC50 is an inhibitor of the copper-trafficking proteins Atox1 and CCS. It binds to purified Atox1 and CCS (Kds = 6.8 and 8.2 μM, respectively) and inhibits the interaction between Atox1 and domain 4 of the Cu+-ATPase ATP7B in the presence of zinc in a FRET-based assay when used at a concentration of 100 μM. DC_AC50 increases copper and reactive oxygen species (ROS) levels and decreases COX activity and lipid biosynthesis in H1299 cells when used at a concentration of 10 μM. It inhibits the proliferation of H1299, K562, MDA-MB-231, and 212LN cancer cells, but not PIG1, HDF, HaCaT, or MCF-10A cells, in a concentration-dependent manner. DC_AC50 (100 mg/kg per day) reduces tumor growth in an H1299 mouse xenograft model. DC_AC50 IS A novel specific inhibitor of human copper-trafficking proteins, binding to Atox1 and CCS and reducing cancer cell proliferation and tumour growth.
DCBCI0901 is an inhibitor of phosphatidylinositide 3-kinase (PI3K), raptor-mTOR (mTOR complex 1 or mTORC1) and rictor-mTOR (mTOR complex 2 or mTORC2) with potential antineoplastic activity. Upon intravenous infusion, PI3K/mTORC1/mTORC2 inhibitor DCBCI0901 binds to and inhibits PI3K as well as both mTORC1 and mTORC2, which may result in both apoptosis and a decrease in cell proliferation in tumor cells overexpressing PI3K, mTORC1, and mTORC2. Activation of the PI3K/mTOR signaling pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independently of PI3K.
DCC-3014 is a potent and orally active inhibitor of the tyrosine kinase receptor colony stimulating factor 1 receptor (CSF1R; CSF-1R; C-FMS; CD115; M-CSFR), with potential antineoplastic, macrophage checkpoint-inhibitory and immunomodulating activities. Upon administration, DCC-3014 targets and binds to CSF1R expressed on monocytes, macrophages, and osteoclasts and inhibits the binding of the CSF1R ligands colony-stimulating factor-1 (CSF-1) and interleukin-34 (IL-34), to CSF1R. This prevents CSF1R activation and CSF1R-mediated signaling in these cells. This blocks the production of inflammatory mediators by macrophages and monocytes and reduces inflammation.
Tylophorine analog DCB-3503 is a potential anticancer and immunosuppressive agent that suppresses the translation of cellular regulatory proteins, including cyclin D1, at the elongation step. DCB-3503 allosterically regulates the ATPase and chaperone activities of HSC70 by promoting ATP hydrolysis in the presence of specific RNA binding motifs (AUUUA) of cyclin D1 mRNA. DCB-3503 may be used to treat malignancies, such as hepatocellular carcinoma or breast cancer with elevated expression of cyclin D1.